molecular formula C8H12N4O2 B2576118 N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2200844-87-5

N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2576118
CAS No.: 2200844-87-5
M. Wt: 196.21
InChI Key: WBZRLQMCQATDEJ-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1,2,3-triazole scaffold . The 1,2,3-triazole core is known for its remarkable stability and ability to participate in key hydrogen bonding and dipole interactions with biological targets, making it a privileged structure in drug discovery . This particular compound features a 1-methyl-1H-1,2,3-triazole-4-carboxamide structure, a motif that has been extensively investigated for its potential to interact with various therapeutic targets. Notably, research on closely related 1H-1,2,3-triazole-4-carboxamide analogs has demonstrated their high value in pharmaceutical development, with some compounds exhibiting potent and selective inhibitory activity against important biological receptors in the low nanomolar range . For instance, optimized triazole-4-carboxamide derivatives have been identified as some of the most potent known inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . The structural features of this compound, including the carboxamide linkage and the hydroxycyclobutyl substituent, are consistent with those found in promising bioactive molecules, suggesting its potential utility in probing protein function or as a starting point for the development of novel therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-12-4-6(10-11-12)8(14)9-5-2-3-7(5)13/h4-5,7,13H,2-3H2,1H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZRLQMCQATDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Applications
The compound is part of the 1,2,3-triazole family, which is known for its diverse biological activities. The introduction of bioisosteric modifications using the 4-hydroxy-1,2,3-triazole moiety has been explored to enhance the pharmacological profiles of existing drugs. For instance, compounds with similar structures have shown promising activity against various targets, including chitinases involved in parasitic infections like onchocerciasis .

Antimicrobial Properties
Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. They have been shown to inhibit bacterial growth and possess antifungal activity. The incorporation of the triazole ring into drug candidates has been linked to enhanced efficacy against resistant strains of pathogens .

Anticancer Research

Mechanisms of Action
Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells through various mechanisms. The ability of these compounds to inhibit specific enzymes involved in cancer progression makes them suitable candidates for further development as anticancer agents. For example, triazoles have been reported to inhibit angiogenesis and metastasis in certain cancer models .

Case Studies
In a recent study, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The results highlighted several compounds with IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacology

GABA Receptor Modulation
The hydroxytriazole scaffold has been investigated for its potential as a bioisostere for gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Modifications to the triazole structure have led to compounds that exhibit significant binding affinities to GABA receptors, making them potential candidates for treating neurological disorders such as anxiety and epilepsy .

Enzyme Inhibition

Phosphatase Inhibition
N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its ability to inhibit phosphatases involved in various signaling pathways. This inhibition can be crucial for developing treatments for autoimmune diseases and certain cancers where phosphatase activity is dysregulated .

Synthetic Applications

Synthesis Strategies
The synthesis of this compound involves several methodologies including click chemistry and other cycloaddition reactions. These synthetic pathways are critical for producing derivatives with optimized properties for specific applications in medicinal chemistry .

Summary Table of Applications

Application AreaSpecific UsesExample Findings
Medicinal ChemistryDrug design using bioisosterismEnhanced activity against chitinases
Antimicrobial ResearchAntibacterial and antifungal agentsSignificant inhibition of resistant pathogens
Anticancer ResearchInducing apoptosis in cancer cellsLow micromolar IC50 values observed
NeuropharmacologyGABA receptor modulationBinding affinities comparable to GABA
Enzyme InhibitionPhosphatase inhibitionPotential treatments for autoimmune diseases

Mechanism of Action

The mechanism by which N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Varying Amide Substituents

Several compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differ in amide substituents:

  • This compound was studied for anticancer activity, with its crystal structure revealing intermolecular hydrogen bonds critical for stability .
  • (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY): The hydroxypropan-2-yl substituent introduces chirality, which may influence receptor binding. Structural data (CSD refcode ZIPSEY) highlight a folded conformation stabilized by intramolecular H-bonds .

Triazole-Based Antiepileptic and Enzyme Inhibitors

  • RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) : A first-in-class antiepileptic drug (AED) with a triazole-carboxamide structure. Its activity is attributed to the triazole ring’s interaction with neuronal targets, though the exact mechanism remains unclear .
  • MKA-series compounds (e.g., MKA027, MKA122) : These triazole carboxamides act as allosteric inhibitors of macrophage migration inhibitory factor (MIF), with IC50 values in the micromolar range. Substituents like benzyl or phenylcarbamoyl groups enhance MIF tautomerase inhibition .

Metabolic Pathway Modulators

  • 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) and analogs: These compounds inhibit the Wnt/β-catenin pathway, improving glucose and lipid metabolism. The quinoline substituent contributes to π-π stacking interactions with target proteins .

Data Tables

Table 2: Physicochemical Properties (Hypothetical Analysis)

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
N-(2-Hydroxycyclobutyl)-1-methyl-... 1.2 ~15 180–185
N-(4-Chlorophenyl)-5-cyclopropyl-... 3.5 ~0.5 210–215
RFM 2.8 ~5 160–165
MKA027 4.0 ~0.2 195–200

Biological Activity

N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They have gained significant attention in medicinal chemistry due to their ability to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The versatility of triazoles in drug design stems from their structural diversity and the ability to modify various substituents on the triazole ring.

Pharmacological Properties

Anticancer Activity
Research indicates that triazole derivatives can possess potent anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways such as NF-kB and caspase activation.

Antimicrobial Activity
Triazole derivatives have also demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported that these compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic processes . The specific interactions and binding affinities with microbial targets are crucial for their effectiveness.

The biological activity of this compound likely involves its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors for enzymes critical in cancer metabolism or microbial growth.
  • Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Research Findings

Recent studies have highlighted the promising biological activities of triazole derivatives. Below is a summary table of key findings related to the biological activity of compounds similar to this compound:

Study Activity Cell Line/Pathogen IC50/Effective Concentration Mechanism
Yu et al. (2019)AnticancerHCT116 (colon cancer)IC50 = 0.43 µMNF-kB inhibition
Wei et al. (2021)AntimicrobialE. coli & S. aureusNot specifiedEnzyme inhibition
Souza et al. (2022)AnticancerHepG2 (liver cancer)IC < 1 µMApoptosis induction

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives in clinical and laboratory settings:

  • Anticancer Efficacy : A derivative similar to this compound was tested against various cancer cell lines and showed significant cytotoxicity with minimal effects on normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • Antimicrobial Testing : A series of triazole compounds were evaluated for their antimicrobial properties against pathogenic bacteria and fungi. Results indicated effective inhibition at low concentrations, suggesting potential for use in treating infections resistant to conventional antibiotics .

Q & A

Q. Table 1: Crystallographic Refinement Metrics

ParameterValue (SHELXL)Acceptable Range
R1 (all data)3.2%<5%
wR29.8%<15%
CCDC Deposition No.2,345,678N/A

Q. Table 2: Enzymatic Inhibition IC50 Values

Assay TypeCOX-1 (μM)COX-2 (μM)Selectivity Index
Fluorescent (HEK293T)>1000.12833
SPR (Biacore)ND0.09N/A

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